4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid
Overview
Description
4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid is a synthetic fluorinated compound known for its unique properties, such as high thermal stability, low solubility in water, and strong hydrogen bonding capabilities . This compound is composed of two repeating units of perfluoropropane-2,2-diyl, which is a perfluorinated hydrocarbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid typically involves the reaction of hexafluoropropane with phthalic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production . The purity of the final product is typically ensured through recrystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as anhydrides, alcohols, amines, and substituted phthalic acids .
Scientific Research Applications
4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid has several scientific research applications:
Coordination Framework Materials: It is used in the synthesis of coordination compounds with significant hydrogen adsorption capacities, indicating potential for hydrogen storage applications.
Coordination Polymers: Research on coordination polymers constructed from this compound has led to the synthesis of novel topological frameworks with unique properties like thermogravimetric stability and photoluminescence.
Polyimide Synthesis: Polyimides derived from this compound demonstrate high optical transparency and thermal properties, making them useful in applications requiring transparent materials with good thermal stability.
Mechanism of Action
The mechanism by which 4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets . The compound’s high thermal stability and low solubility in water contribute to its unique properties and applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Hexafluoroisopropylidene)diphthalic anhydride
- 4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline
- 4,4’-(1-Trifluoromethyl-2,2,2-trifluoroethylidene)bisaniline
Uniqueness
4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid is unique due to its high fluorine content, which imparts exceptional thermal stability and low solubility in water . These properties make it particularly suitable for applications requiring materials with high durability and stability under extreme conditions .
Properties
IUPAC Name |
4-[2-(3,4-dicarboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6O8/c20-18(21,22)17(19(23,24)25,7-1-3-9(13(26)27)11(5-7)15(30)31)8-2-4-10(14(28)29)12(6-8)16(32)33/h1-6H,(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJLYIVOFARRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062789 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3016-76-0 | |
Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[1,2-benzenedicarboxylic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3016-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bisphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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